Diethyl glutaconate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

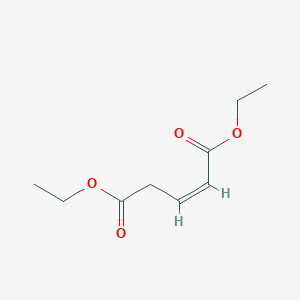

IUPAC Name |

diethyl (E)-pent-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCKGVJZNIWNJK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2049-67-4 | |

| Record name | 2-Pentenedioic acid, 1,5-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenedioic acid, 1,5-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl pent-2-enedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Diethyl Glutaconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of diethyl glutaconate. The information is presented to support research and development activities where this compound may be of interest.

Core Chemical Properties

This compound is a diethyl ester of glutaconic acid. It is typically available as a mixture of its cis and trans isomers.[1] Key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₄ | [2][3] |

| Molecular Weight | 186.21 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 236-238 °C | [1] |

| Melting Point | 330.43 K (57.28 °C) (Estimated) | [4] |

| Density | 1.053 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.446 | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Water Solubility | Log10(ws) = -1.17 (Estimated) | [4] |

| CAS Number | 2049-67-4 | [2] |

Chemical Structure and Isomerism

This compound is an unsaturated dicarboxylic acid ester. The presence of a carbon-carbon double bond in the backbone of the molecule gives rise to geometric isomerism, resulting in two distinct forms: cis (Z) and trans (E). The InChI and SMILES notations for the trans isomer are provided below.

-

InChI: 1S/C9H14O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+[1][2][3]

-

SMILES: CCOC(=O)C/C=C/C(=O)OCC[1]

The structural differences between these isomers are illustrated in the diagram below.

Caption: The trans (E) and cis (Z) isomers of this compound.

Experimental Protocols

The logical workflow for such a synthesis is outlined in the diagram below.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodologies for a Generalized Ester Synthesis:

-

Reaction Setup: The dicarboxylic acid and an excess of ethanol are combined in a round-bottom flask. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux for several hours to drive the reaction towards completion.

-

Work-up: After cooling, the reaction mixture is transferred to a separatory funnel. It is washed with water, followed by a dilute solution of sodium bicarbonate to neutralize the acid catalyst, and then again with water.

-

Extraction and Drying: The crude ester is extracted into an organic solvent like diethyl ether. The organic layer is then dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude this compound is then purified, typically by vacuum distillation, to yield the final product.

Signaling Pathways and Biological Activity

Currently, there is no significant information available in the public domain regarding the involvement of this compound in specific biological signaling pathways or its broader biological activity. Its primary utility is as a chemical intermediate in organic synthesis. Further research would be required to elucidate any potential roles in a biological context.

References

Diethyl Glutaconate (CAS: 2049-67-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Diethyl glutaconate (CAS number 2049-67-4), also known as diethyl 2-pentenedioate, is an unsaturated diethyl ester with significant applications as a versatile building block in organic synthesis.[1][2] Its chemical structure, featuring a carbon-carbon double bond conjugated to two ester groups, makes it a valuable intermediate, particularly as a Michael acceptor in the formation of complex organic molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a combustible liquid with a high flash point, necessitating appropriate safety precautions during handling and storage.[3] It is typically supplied as a mixture of cis and trans isomers.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2049-67-4 | [1][2] |

| Molecular Formula | C₉H₁₄O₄ | [1][2] |

| Molecular Weight | 186.21 g/mol | [1][3] |

| Appearance | Liquid | [3] |

| Boiling Point | 236-238 °C | [3] |

| Density | 1.053 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.446 | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

Safety Information

As a combustible liquid, this compound should be handled in a well-ventilated area, away from open flames and heat sources. Standard personal protective equipment, including safety glasses and gloves, is recommended.[3]

Table 2: Safety and Handling Information for this compound

| Parameter | Information | Reference(s) |

| Hazard Classification | Combustible liquid | [3] |

| Personal Protective Equipment | Eyeshields, Gloves | [3] |

| Storage Class | 10 - Combustible liquids | [3] |

Experimental Protocols

Synthesis of this compound

An improved synthesis of this compound can be achieved starting from citric acid. The overall process involves the conversion of citric acid to diethyl acetonedicarboxylate, followed by hydrogenation to diethyl β-hydroxyglutarate, and subsequent dehydration to yield this compound.

Experimental Protocol: Improved Synthesis of this compound

Materials:

-

Diethyl acetonedicarboxylate

-

Raney nickel catalyst

-

Hydrogen gas

-

Thionyl chloride

-

Pyridine

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Hydrogenation of Diethyl Acetonedicarboxylate:

-

In a high-pressure hydrogenation apparatus, combine diethyl acetonedicarboxylate and freshly prepared Raney nickel catalyst in ethanol.

-

Pressurize the vessel with hydrogen gas and heat to the appropriate temperature.

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Cool the reaction mixture, carefully vent the hydrogen, and filter off the Raney nickel catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude diethyl β-hydroxyglutarate.

-

-

Dehydration of Diethyl β-Hydroxyglutarate:

-

Dissolve the crude diethyl β-hydroxyglutarate in pyridine.

-

Cool the solution in an ice bath and slowly add thionyl chloride with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

-

Application in Michael Addition Reactions

The electrophilic nature of the β-carbon in the α,β-unsaturated system of this compound makes it an excellent Michael acceptor. This reactivity is widely exploited in organic synthesis to form new carbon-carbon bonds, a fundamental transformation in the construction of complex molecules, including pharmaceutical intermediates.

Experimental Protocol: General Michael Addition Reaction with this compound

Materials:

-

This compound (Michael Acceptor)

-

A suitable Michael Donor (e.g., a compound with an active methylene (B1212753) group like diethyl malonate)

-

A catalytic amount of a base (e.g., sodium ethoxide)

-

Anhydrous ethanol (solvent)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the Michael donor in anhydrous ethanol.

-

Add a catalytic amount of the base (e.g., sodium ethoxide) to the solution and stir for a few minutes to generate the nucleophilic enolate.

-

Slowly add this compound to the reaction mixture at room temperature.

-

Stir the reaction mixture until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding a weak acid (e.g., dilute acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude Michael adduct.

-

Purify the product by column chromatography or distillation.

Role in Drug Development

While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, its role as a Michael acceptor is of significant interest in drug development. Michael acceptors are a class of compounds that can form covalent bonds with nucleophilic residues (such as cysteine) on target proteins. This covalent modification can lead to irreversible inhibition of enzyme activity, a strategy employed in the design of various therapeutic agents. The reactivity of this compound makes it a potential precursor for the synthesis of novel covalent inhibitors.

Visualizations

Michael Addition Reaction Workflow

The following diagram illustrates the general workflow for a Michael addition reaction using this compound as the Michael acceptor.

Caption: A typical experimental workflow for a Michael addition reaction.

Mechanism of Michael Addition

The following diagram illustrates the chemical mechanism of a base-catalyzed Michael addition reaction involving this compound.

Caption: The mechanism of a base-catalyzed Michael addition reaction.

References

Synthesis of Diethyl Glutaconate from Glutaconic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl glutaconate from glutaconic acid. The primary method detailed is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction. This document includes a discussion of the reaction mechanism, a representative experimental protocol, purification techniques, and key physical and spectroscopic data for the resulting product. The information is presented to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound is a valuable diester intermediate in organic synthesis, utilized in the construction of various heterocyclic compounds and as a building block for more complex molecules. Its synthesis from glutaconic acid is a fundamental transformation that demonstrates the principles of esterification. The most common and direct route for this conversion is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. This method is widely used due to its operational simplicity and cost-effectiveness, particularly for large-scale preparations.[1][2]

This guide will focus on the synthesis of this compound via the Fischer esterification of glutaconic acid with ethanol (B145695), providing a detailed, albeit representative, experimental protocol, a discussion of the reaction mechanism, and methods for purification and characterization.

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1][3] The mechanism involves several key steps, which are in equilibrium. To drive the reaction toward the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed.[2][3][4]

The accepted mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][3][5]

-

Nucleophilic Attack by the Alcohol: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[1]

This process occurs at both carboxylic acid functional groups of glutaconic acid to yield the desired this compound.

Experimental Protocols

Materials:

-

Glutaconic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve glutaconic acid in an excess of absolute ethanol. For example, for every 1 mole of glutaconic acid, 5-10 moles of ethanol can be used.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture with stirring. Typically, 1-5 mol% of the acid catalyst relative to the carboxylic acid is sufficient.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether or dichloromethane.

-

Transfer the organic solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain the pure this compound.

Data Presentation

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O₄ | [6][7] |

| Molecular Weight | 186.21 g/mol | [6][7] |

| Appearance | Liquid | [6][7] |

| Boiling Point | 236-238 °C | [6][7] |

| Density | 1.053 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.446 | [6][7] |

Table 2: Spectroscopic Data of this compound (Predicted/Typical)

| Data Type | Description |

| ¹H NMR | Expected signals include triplets and quartets for the ethyl groups, and signals for the vinylic and allylic protons. The exact chemical shifts and coupling constants would need to be determined experimentally. |

| ¹³C NMR | Expected signals include those for the carbonyl carbons, vinylic carbons, allylic carbon, and the carbons of the ethyl groups. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of the ester functional group is expected around 1720-1740 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for a diethyl ester. |

Note: Detailed, experimentally verified NMR data for this compound was not available in the searched literature. The information provided is based on general principles of NMR spectroscopy for similar structures.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Reaction Mechanism

Caption: Mechanism of the Fischer-Speier esterification of glutaconic acid.

Conclusion

The synthesis of this compound from glutaconic acid via Fischer-Speier esterification is a robust and well-understood chemical transformation. This guide provides a foundational understanding of the reaction, including a representative experimental protocol and the underlying mechanism. For researchers and professionals, this document serves as a practical starting point for the synthesis of this important chemical intermediate. It is recommended that for any specific application, the reaction conditions be optimized and the product thoroughly characterized using modern analytical techniques.

References

- 1. Diethyl glutarate(818-38-2) 13C NMR [m.chemicalbook.com]

- 2. Diethyl L-glutamate hydrochloride(1118-89-4) 13C NMR spectrum [chemicalbook.com]

- 3. hil18_sln.html [ursula.chem.yale.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Diethyl Glutaconate as a Michael Acceptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl glutaconate, a diester with a reactive α,β-unsaturated system, serves as a versatile Michael acceptor in organic synthesis. Its ability to undergo conjugate addition with a wide array of nucleophiles makes it a valuable building block for the synthesis of complex molecules, including substituted glutarates and heterocyclic scaffolds. This technical guide provides a comprehensive overview of the reactivity of this compound as a Michael acceptor, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying reaction mechanisms. This document is intended to be a resource for researchers in organic synthesis and drug development, aiding in the design and execution of novel synthetic strategies.

Core Concepts: The Michael Addition

The Michael addition is a nucleophilic addition of a carbanion or another nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction proceeds via 1,4-conjugate addition, where the nucleophile attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

In the context of this compound, the electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

Data Presentation: Michael Addition Reactions of this compound

The following tables summarize quantitative data for the Michael addition of various nucleophiles to this compound and analogous acceptors.

Table 1: Organocatalytic Michael Addition of this compound to Nitro-olefins[1][2]

| Entry | Nitro-olefin (Ar) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (trans:cis) | ee (%) |

| 1 | C₆H₅ | Jørgensen-Hayashi (20) | Toluene (B28343) | 24 | 78 | 90:10 | 90 |

| 2 | 4-NO₂C₆H₄ | Jørgensen-Hayashi (20) | Toluene | 12 | 85 | >95:5 | 92 |

| 3 | 4-ClC₆H₄ | Jørgensen-Hayashi (20) | Toluene | 24 | 81 | 92:8 | 91 |

| 4 | 2-Naphthyl | Jørgensen-Hayashi (20) | Toluene | 48 | 75 | 88:12 | 89 |

Reactions were followed by a reductive cyclization step to yield trisubstituted pyrrolidines.

Table 2: Aza-Michael Addition to α,β-Unsaturated Esters (Analogous to this compound)

| Entry | Amine | Michael Acceptor | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Aniline | Diethyl Maleate | None | Neat, rt, 2h | 95 | BenchChem |

| 2 | Pyrrolidine (B122466) | Diethyl Maleate | None | Neat, rt, 5 min | 98 | BenchChem |

| 3 | Benzylamine | Methyl Acrylate | Microwave | 130 °C, 1h | 97 | [1] |

| 4 | Diethylamine | Ethyl Acrylate | LiClO₄ | Neat, rt, 2-3d | High | [2] |

Table 3: Thia-Michael Addition to α,β-Unsaturated Carbonyl Compounds (General)

| Entry | Thiol | Michael Acceptor | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Thiophenol | Cyclohexenone | None | Water, rt | 94 | Org. Lett. 2006, 8, 2433 |

| 2 | Benzylthiol | N-Acryloyloxazolidinone | Quinidine derivative | CHCl₃, -20 °C | 99 | J. Am. Chem. Soc. 2009, 131, 418 |

| 3 | 1-Dodecanethiol | Ethyl Acrylate | Triethylamine (B128534) | THF, rt | >95 | Polymer Chemistry, 2013, 4, 4694 |

Table 4: Michael Addition of Stabilized Carbanions to α,β-Unsaturated Esters (Analogous to this compound)

| Entry | Nucleophile | Michael Acceptor | Base/Catalyst | Conditions | Yield (%) | Reference |

| 1 | Diethyl Malonate | Diethyl Fumarate | NaOEt | EtOH | - | [3] |

| 2 | Nitromethane | Chalcone | Cinchona-thiourea | Toluene, 25 °C | 95 | [4] |

| 3 | Acetone | Diethyl Benzylidenemalonate | Bispidine derivative | Water, rt | 99 | Org. Biomol. Chem., 2011, 9, 6123 |

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition of this compound to a Nitro-olefin[1][2]

Objective: To synthesize a chiral trisubstituted pyrrolidine precursor via a tandem Michael addition-reductive cyclization.

Materials:

-

This compound

-

trans-β-Nitrostyrene

-

Jørgensen-Hayashi catalyst ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether)

-

Toluene, anhydrous

-

Zinc dust

-

Acetic acid

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.2 equiv.), trans-β-nitrostyrene (1.0 equiv.), and the Jørgensen-Hayashi catalyst (20 mol%).

-

Add anhydrous toluene to achieve a 0.2 M concentration of the nitro-olefin.

-

Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 12-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the Michael addition, add acetic acid (10 equiv.) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath and add zinc dust (5 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate (B1210297).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trisubstituted pyrrolidine.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: General Procedure for Aza-Michael Addition of an Amine to an α,β-Unsaturated Ester (Adapted for this compound)

Objective: To synthesize a β-amino ester derivative via the conjugate addition of an amine to this compound.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine, piperidine)

-

Solvent (optional, e.g., neat, ethanol, or THF)

-

Catalyst (optional, e.g., a weak base like triethylamine if required)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).

-

If a solvent is used, dissolve the reactants in the chosen solvent. For many reactive amines, the reaction can be performed neat (solvent-free).[5]

-

If a catalyst is required, add a catalytic amount (e.g., 10 mol%) to the mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from minutes to several hours.

-

Upon completion, if the reaction was performed neat and the product is of sufficient purity, it can be used directly.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or distillation under reduced pressure, if necessary.

Protocol 3: General Procedure for Thia-Michael Addition of a Thiol to an α,β-Unsaturated Ester (Adapted for this compound)

Objective: To synthesize a thioether derivative via the conjugate addition of a thiol to this compound.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl (B1604629) thiol)

-

Base catalyst (e.g., triethylamine, DBU)

-

Solvent (e.g., THF, acetonitrile)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 equiv.) in a suitable solvent, add the thiol (1.1 equiv.).

-

Add a catalytic amount of the base (e.g., 5 mol%) to the stirred solution.

-

Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

Mandatory Visualizations

General Mechanism of Michael Addition to this compound

Caption: General workflow of the Michael addition reaction with this compound.

Experimental Workflow for a Catalyzed Michael Addition

Caption: A typical experimental workflow for a catalyzed Michael addition reaction.

Conclusion

This compound is a valuable and reactive Michael acceptor, readily participating in conjugate addition reactions with a variety of carbon and heteroatom nucleophiles. The resulting Michael adducts are versatile intermediates for the synthesis of a wide range of organic molecules. The ability to perform these reactions under mild, and in some cases, catalyst-free conditions, highlights the efficiency of this synthetic strategy. Furthermore, the development of organocatalytic asymmetric variants has opened up avenues for the stereoselective synthesis of chiral building blocks. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this compound in their research and development endeavors. Further exploration into the biological activities of Michael adducts derived from this compound may reveal novel therapeutic applications.

References

- 1. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

Spectroscopic Profile of Diethyl Glutaconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diethyl glutaconate, a valuable compound in various chemical syntheses. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison for researchers.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~5.86 | dt | 15.6, 1.4 | 1H | H-2 |

| ~6.91 | dt | 15.6, 7.0 | 1H | H-3 |

| ~3.23 | dd | 7.0, 1.4 | 2H | H-4 |

| ~4.18 | q | 7.1 | 4H | -OCH₂CH₃ |

| ~1.27 | t | 7.1 | 6H | -OCH₂CH₃ |

Solvent: CDCl₃. Instrument: 400 MHz NMR Spectrometer.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.9 | C-1 |

| 123.6 | C-2 |

| 143.8 | C-3 |

| 35.8 | C-4 |

| 170.8 | C-5 |

| 60.7 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Solvent: CDCl₃. Instrument: 100 MHz NMR Spectrometer.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2982 | Medium | C-H stretch (alkane) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1658 | Medium | C=C stretch (alkene) |

| ~1250, ~1170 | Strong | C-O stretch (ester) |

Sample Preparation: Thin film.

Table 4: Mass Spectrometry Data of this compound[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 186 | 5 | [M]⁺ (Molecular Ion) |

| 141 | 100 | [M - OCH₂CH₃]⁺ |

| 113 | 45 | [M - COOCH₂CH₃]⁺ |

| 85 | 50 | [C₄H₅O₂]⁺ |

| 67 | 30 | [C₅H₇]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

Process the raw data by applying a Fourier transform, phasing, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Data Acquisition:

-

Switch the spectrometer's nucleus to ¹³C.

-

Set a wider spectral width appropriate for carbon nuclei.

-

Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR for adequate signal-to-noise.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

Procedure (Thin Film Method):

-

Sample Application: Place a drop of neat this compound onto the surface of a clean, dry salt plate.

-

Film Formation: Place a second salt plate on top of the first and gently press to form a thin, uniform liquid film between the plates.

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Gas chromatograph (GC) for sample introduction (optional but common)

-

This compound sample

-

Volatile solvent (e.g., dichloromethane (B109758) or methanol)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

Sample Introduction: Introduce the sample into the ion source. For a volatile liquid like this compound, this is often done via direct injection or through a GC inlet.

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the EI source to generate positively charged ions.

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance at each m/z value to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Diethyl Glutaconate: A Technical Guide to its Solubility in Common Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl glutaconate in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment of solubility based on chemical principles, alongside a detailed, generalized experimental protocol for determining the solubility of liquid compounds such as this compound.

Core Compound Properties

This compound is a diester with the chemical formula C9H14O4.[1][2][3] Key physical properties are summarized in Table 1. Understanding these properties is crucial for predicting its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C9H14O4 | [1][2][3] |

| Molecular Weight | 186.21 g/mol | [1] |

| Form | Liquid | [1][2] |

| Density | 1.053 g/mL at 25 °C | [1][2] |

| Boiling Point | 236-238 °C | [1][2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.446 | [1][2] |

Qualitative Solubility Profile

In the absence of specific quantitative data, the principle of "like dissolves like" can be applied to predict the solubility of this compound in various organic solvents. This compound contains both polar (two ester groups) and non-polar (the hydrocarbon backbone) regions, suggesting it is a moderately polar compound. Therefore, it is expected to be more soluble in polar organic solvents and less soluble in non-polar solvents. Table 2 provides a qualitative prediction of its solubility.

| Solvent | Solvent Type | Predicted Solubility |

| Methanol | Polar Protic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible |

| Ethyl Acetate | Moderately Polar | Miscible |

| Dichloromethane | Moderately Polar | Miscible |

| Chloroform | Moderately Polar | Miscible |

| Toluene | Non-polar | Likely Soluble/Miscible |

| Hexane | Non-polar | Likely Partially Soluble to Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the quantitative determination of the solubility of a liquid analyte, such as this compound, in a liquid solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the analyte.

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvents)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC-UV/Vis or MS).

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantification.

-

-

Sample Preparation (Saturation Method):

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This may take several hours. It is advisable to test at multiple time points (e.g., 12, 24, and 48 hours) to ensure equilibrium has been reached.

-

-

Sample Analysis:

-

Once equilibrium is reached, carefully stop the agitation and allow the undissolved this compound to settle.

-

Withdraw a sample from the supernatant (the saturated solvent phase) using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved droplets of this compound.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC system to determine the concentration of this compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight/weight percentage.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Cis-Trans Isomerization of Diethyl Glutaconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis-trans isomerization of diethyl glutaconate, a key reaction in organic synthesis. The document details the underlying reaction mechanisms, including base-catalyzed, acid-catalyzed, and potential thermal and photochemical pathways. Emphasis is placed on the pivotal role of the resonance-stabilized enolate intermediate in facilitating isomerization. While specific experimental data for this compound is limited in publicly available literature, this guide presents detailed analogous protocols and characterization techniques. Methodologies for monitoring isomerization and separating isomers, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), are discussed. This guide serves as a valuable resource for professionals engaged in research and development involving this compound and related unsaturated esters.

Introduction

This compound (C₉H₁₄O₄, CAS No: 2049-67-4) is an unsaturated diethyl ester that exists as a mixture of cis and trans geometric isomers.[1] The interconversion between these isomers, known as cis-trans isomerization, is a fundamental process that can be induced by various stimuli, including catalysts, heat, and light. Understanding and controlling this isomerization is crucial for applications in organic synthesis, where stereochemistry plays a critical role in determining the properties and reactivity of molecules. This guide explores the core principles of this compound isomerization, providing insights into its mechanisms and the analytical techniques used for its study.

Reaction Mechanisms

The most prevalent mechanism for the cis-trans isomerization of α,β-unsaturated esters like this compound is through base catalysis, which proceeds via a resonance-stabilized enolate intermediate. Acid-catalyzed and other potential isomerization pathways are also considered.

Base-Catalyzed Isomerization

Base-catalyzed isomerization involves the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group), leading to the formation of an enolate ion.[2][3] This enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. This delocalization results in the loss of double-bond character between the α and β carbons, allowing for free rotation around the Cα-Cβ single bond. Subsequent reprotonation of the α-carbon can then yield either the cis or the trans isomer, driving the mixture towards thermodynamic equilibrium.

The overall process can be visualized as follows:

References

Commercial availability and suppliers of Diethyl glutaconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diethyl glutaconate (CAS No. 2049-67-4), a valuable reagent in organic synthesis. This document details its commercial availability, key physicochemical properties, and a representative experimental protocol for its potential application in carbon-carbon bond formation, tailored for professionals in research and drug development.

Commercial Availability and Suppliers

This compound is readily available from several major chemical suppliers. It is typically sold as a mixture of cis and trans isomers with a purity of 98% or higher. Researchers can procure this compound in various quantities to suit laboratory-scale and pilot-plant needs.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Additional Notes |

| Sigma-Aldrich (Merck)[1] | 98% | Available in various quantities. Provides Certificates of Analysis (CoA) and Safety Data Sheets (SDS). |

| Santa Cruz Biotechnology[2] | 98% | Offered for research use, with lot-specific data available on the Certificate of Analysis. |

| Conier Chem&Pharma Limited | Not specified | A trader of this compound. |

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in experimental design.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2049-67-4 | [3] |

| Molecular Formula | C₉H₁₄O₄ | [3] |

| Molecular Weight | 186.21 g/mol | |

| Appearance | Liquid | [1] |

| Boiling Point | 236-238 °C (lit.) | [1] |

| Density | 1.053 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.446 (lit.) | [1] |

| Flash Point | >110 °C (>230 °F) |

Table 3: Safety Information for this compound

| Hazard | Precaution |

| Combustibility | Combustible liquid. |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

Application in Organic Synthesis: A Representative Experimental Protocol

Representative Knoevenagel-type Condensation

This protocol outlines the general steps for the condensation of an active methylene (B1212753) compound, like this compound, with an aldehyde, catalyzed by a weak base.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Acetic Acid

-

Ethanol (anhydrous)

-

4 Å Molecular Sieves

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1 equivalent), this compound (1 equivalent), piperidine (0.1 equivalents), acetic acid (0.1 equivalents), and anhydrous ethanol. Add 4 Å molecular sieves to the mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the molecular sieves and wash them with ethanol. Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the final product.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the representative experimental protocol described above.

Caption: Workflow for a Knoevenagel-type condensation reaction.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic building block, its structural motifs are present in molecules that can interact with biological pathways. For instance, glutamate (B1630785) derivatives are central to neuroscience. However, a specific signaling pathway directly modulated by this compound is not well-documented in publicly available research. Its utility lies in the synthesis of more complex molecules that may be designed to target specific biological pathways.

The logical relationship in its application follows a standard drug development path, where it serves as an early-stage building block.

Caption: Role of this compound in a drug discovery workflow.

References

In-Depth Technical Guide on Diethyl Glutaconate: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and detailed handling precautions for diethyl glutaconate. The following sections summarize its chemical and physical properties, outline potential hazards, and provide protocols for safe laboratory use, emergency procedures, and proper disposal.

Chemical and Physical Properties

This compound is a combustible liquid. A summary of its key quantitative data is presented in the tables below for easy reference and comparison.

Table 1: Identification and Physical Properties

| Property | Value | Source |

| CAS Number | 2049-67-4 | [1][2][3] |

| Molecular Formula | C₉H₁₄O₄ | [2][3] |

| Molecular Weight | 186.21 g/mol | [1][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 236-238 °C | [1] |

| Density | 1.053 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.446 | [1] |

Table 2: Safety and Hazard Information

| Property | Value | Source |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Storage Class | 10 - Combustible liquids | [1] |

| Water Hazard Class (WGK) | 3 | [1] |

Hazard Identification and Toxicology

Potential Health Effects:

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Inhalation: Vapors or mists may cause respiratory tract irritation.

-

Ingestion: The toxicological properties upon ingestion have not been fully investigated.

Due to the limited specific toxicity data, it is prudent to handle this compound as a potentially hazardous substance and minimize all routes of exposure.

Experimental Protocols and Handling Precautions

Adherence to strict safety protocols is essential when working with this compound. The following sections provide detailed methodologies for its safe handling in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

General Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of a combustible liquid like this compound in a laboratory setting.

References

Physical properties of Diethyl glutaconate liquid form

An In-depth Technical Guide to the Physical Properties of Diethyl Glutaconate (Liquid Form)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of the liquid form of this compound. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols based on recognized standards are provided.

Core Physical Properties

This compound, in its liquid state, exhibits a range of physical characteristics that are crucial for its handling, application, and integration into various chemical processes.

Data Presentation

The table below summarizes the essential physical properties of liquid this compound, compiled from various chemical data sources.

| Physical Property | Value | Units | Notes |

| Boiling Point | 236 - 238 | °C | At atmospheric pressure. |

| 510.20[1] | K | ||

| Density | 1.053 | g/mL | At 25 °C. |

| Refractive Index | 1.446 | n20/D | At 20 °C with respect to the sodium D-line. |

| Flash Point | 113 | °C | Determined by the closed cup method. |

| Molecular Weight | 186.21[1] | g/mol | |

| Form | Liquid | - | At standard temperature and pressure. |

| Melting Point | 330.43 (57.28) | K (°C) | This is a computationally predicted value using the Joback Method and should be used with caution as this compound is a liquid at room temperature.[1] An experimentally determined value is not readily available. |

| Water Solubility | -1.17 | log10(mol/L) | Predicted using the Crippen Method.[1] |

| Octanol/Water Partition Coefficient (logP) | 1.059 | - | Predicted using the Crippen Method.[1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid this compound. These protocols are based on internationally recognized ASTM standards to ensure accuracy and reproducibility.

Boiling Point Determination (ASTM D1078)

The boiling point of this compound is determined using the Standard Test Method for Distillation Range of Volatile Organic Liquids, as outlined in ASTM D1078.[2][3][4][5]

Methodology:

-

Apparatus: A distillation flask, condenser, graduated receiving cylinder, and a calibrated thermometer or temperature sensor are required.

-

Procedure: A specified volume of the this compound sample is placed in the distillation flask. The flask is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the temperature at which the last of the liquid evaporates. For a pure substance like this compound, this range is expected to be narrow.

-

Significance: This method provides a measure of the volatility of the liquid and is a key indicator of its purity.[5]

Density Measurement (ASTM D4052)

The density of liquid this compound is determined using the Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, as specified in ASTM D4052.[6][7][8][9][10]

Methodology:

-

Apparatus: A digital density meter with an oscillating U-tube is used. The instrument must be calibrated with certified reference standards.

-

Procedure: A small sample of this compound is injected into the thermostatted U-tube of the density meter. The instrument measures the oscillation period of the U-tube containing the sample. This period is then converted to a density value based on the instrument's calibration. The measurement is typically performed at a controlled temperature, such as 25 °C.

-

Significance: Density is a fundamental physical property used for quality control, and for converting mass to volume.[7][9]

Refractive Index Measurement (ASTM D1218)

The refractive index of liquid this compound is determined according to the Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, as described in ASTM D1218.[11][12][13][14][15][16]

Methodology:

-

Apparatus: A calibrated refractometer, typically an Abbé refractometer, is used. A monochromatic light source, usually a sodium lamp (D-line), is required.

-

Procedure: A small drop of the this compound sample is placed on the prism of the refractometer. The prism is then closed and the temperature is allowed to equilibrate, typically to 20 °C. The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale.

-

Significance: The refractive index is a characteristic property of a substance and is a sensitive measure of its purity.[11][16]

Flash Point Determination (ASTM D93)

The flash point of this compound is determined using the Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester, as outlined in ASTM D93.[17][18][19][20][21][22][23][24][25]

Methodology:

-

Apparatus: A Pensky-Martens closed-cup flash point tester is used. This apparatus consists of a heated cup with a lid that has openings for a stirrer, a thermometer, and an ignition source.

-

Procedure: The sample cup is filled with this compound to a specified level. The lid is secured, and the sample is heated at a controlled rate while being continuously stirred. At specific temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

-

Significance: The flash point is a critical safety parameter that indicates the flammability of the substance and is used for classifying materials for shipping and handling regulations.[17]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of liquid this compound.

References

- 1. chemeo.com [chemeo.com]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D4052 - eralytics [eralytics.com]

- 9. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 10. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 11. store.astm.org [store.astm.org]

- 12. petrolube.com [petrolube.com]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. store.astm.org [store.astm.org]

- 15. matestlabs.com [matestlabs.com]

- 16. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]

- 17. store.astm.org [store.astm.org]

- 18. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 19. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 20. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 21. ASTM D93 - eralytics [eralytics.com]

- 22. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 23. precisionlubrication.com [precisionlubrication.com]

- 24. flashpointtesters.com [flashpointtesters.com]

- 25. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]

Diethyl glutaconate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of diethyl glutaconate. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding the basic characteristics of this compound.

Core Properties of this compound

This compound is a diethyl ester of glutaconic acid. It is commercially available and used in various research applications, including as a biochemical for proteomics research and as a building block in organic synthesis.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₄ | [2][3] |

| Molecular Weight | 186.21 g/mol | [3] |

| Alternate Names | 2-Pentenedioic acid, diethyl ester; Glutaconic acid, diethyl ester; Diethyl 2-pentenedioate | [2][4] |

| CAS Number | 2049-67-4 | [2][3] |

| Form | Liquid | [3] |

| Density | 1.053 g/mL at 25 °C | [3] |

| Boiling Point | 236-238 °C | [3] |

| Refractive Index | n20/D 1.446 | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

Chemical Structure

The molecular structure of this compound is depicted in the following diagram.

Experimental Protocols and Biological Pathways

Extensive searches for detailed experimental protocols regarding the synthesis or application of this compound did not yield specific, reproducible methodologies within the scope of this guide. While general procedures for the synthesis of related diethyl esters are available, protocols explicitly detailing the preparation and use of this compound are not readily found in the surveyed literature.[5][6][7]

Similarly, there is no readily available information in the scientific literature describing the involvement of this compound in specific signaling pathways or broader biological processes. Its primary documented application is as a chemical reagent for research purposes.[1]

For professionals requiring this compound, it is recommended to source it from established chemical suppliers and to refer to the safety data sheets (SDS) for handling and storage information.[3] Further investigation into specialized chemical synthesis literature or patent databases may be necessary to uncover specific reaction protocols.

References

The Advent and Evolution of Glutaconic Esters: A Cornerstone in Synthetic Chemistry

For Immediate Release

Glutaconic esters, a class of α,β-unsaturated dicarboxylic acid esters, have carved a significant niche in the landscape of organic synthesis since their discovery in the late 19th century. Initially explored out of academic curiosity, these versatile synthons have evolved into indispensable tools for constructing complex molecular architectures, finding applications in the synthesis of natural products, pharmaceuticals, and advanced materials. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic utility of glutaconic esters, tailored for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Dawn of Glutaconic Ester Chemistry

The journey of glutaconic esters began in the late 1800s with the pioneering work of several chemists. While a comprehensive review of early literature points to their existence being known "since the last century," pinpointing a singular discovery is complex. However, the contributions of scientists like Conrad, Guthzeit, von Pechmann, and Jenisch were instrumental in laying the foundational knowledge of these compounds. Their early investigations, though lacking the precision of modern analytical techniques, provided the first glimpses into the synthesis and reactivity of this important class of molecules. A significant early synthesis was also reported by Feist. The initial syntheses were often arduous and low-yielding, relying on classical condensation reactions.

Modern Synthetic Methodologies

The synthetic toolkit for accessing glutaconic esters has expanded dramatically over the past century. Early methods have been refined and new, more efficient protocols have been developed.

Classical Approaches

One of the earliest and most fundamental methods for the synthesis of glutaconic esters involves the self-condensation of β-keto esters, such as ethyl acetoacetate, in the presence of a base like sodium ethoxide. This reaction proceeds through an initial aldol-type condensation followed by dehydration to yield the α,β-unsaturated system.

A landmark synthesis was developed from citric acid, which was converted to acetonedicarboxylic ester. This intermediate was then hydrogenated using a Raney nickel catalyst to the corresponding hydroxy ester, followed by dehydration with thionyl chloride in pyridine (B92270) to afford diethyl glutaconate.

Contemporary Strategies

Modern advancements have introduced milder and more selective methods for glutaconic ester synthesis. These include olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, which allow for precise control over the stereochemistry of the double bond. Furthermore, metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing substituted glutaconic esters with a high degree of functional group tolerance. The synthesis of glutaconic acid esters from readily available starting materials like furfural (B47365) has also been explored, offering a sustainable route to these valuable compounds.

Physical Properties of Key Glutaconic Esters

For practical applications in the laboratory, a thorough understanding of the physical properties of commonly used glutaconic esters is essential. The data for this compound and dimethyl glutaconate are summarized below.

| Property | This compound | Dimethyl Glutaconate |

| Molecular Formula | C₉H₁₄O₄ | C₇H₁₀O₄ |

| Molecular Weight | 186.21 g/mol | 158.15 g/mol |

| Boiling Point | 236-238 °C | 192.8 ± 15.0 °C |

| Density | 1.053 g/mL at 25 °C | 1.124 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.446 | 1.452 |

The Synthetic Utility of Glutaconic Esters

The synthetic versatility of glutaconic esters stems from the presence of multiple reactive sites: the electrophilic β-carbon of the α,β-unsaturated system, the two ester carbonyl groups, and the acidic α-protons. This rich reactivity profile allows them to participate in a wide array of chemical transformations.

Key Reactions and Mechanisms

Several named reactions prominently feature glutaconic esters as key substrates, enabling the construction of diverse and complex molecular scaffolds.

-

Michael Addition: As classic Michael acceptors, glutaconic esters readily undergo conjugate addition with a variety of nucleophiles, including enolates, amines, and thiols. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation at the β-position.

Caption: Michael Addition to a Glutaconic Ester.

-

Stobbe Condensation: This condensation reaction between a glutaconic ester and a ketone or aldehyde in the presence of a strong base leads to the formation of an alkylidenesuccinic acid monoester. The reaction is a powerful tool for the synthesis of highly substituted alkenes.

Caption: Stobbe Condensation with a Glutaconic Ester.

-

Dieckmann Condensation: Intramolecular Claisen condensation of a molecule containing two ester groups can be utilized to form cyclic β-keto esters. While not a direct reaction of glutaconic esters, their derivatives are often employed in syntheses that incorporate a Dieckmann cyclization step to construct five- or six-membered rings.

Caption: Dieckmann Condensation for Ring Formation.

-

Thorpe-Ziegler Reaction: A related intramolecular condensation, the Thorpe-Ziegler reaction, involves the cyclization of dinitriles to form cyclic α-cyanoketones, which can be seen as analogous to the Dieckmann condensation of diesters.

Applications in Total Synthesis

The strategic application of glutaconic ester chemistry has been instrumental in the total synthesis of numerous complex natural products. Their ability to introduce stereocenters and build intricate carbon skeletons makes them invaluable intermediates. For instance, the conjugate addition of chiral nucleophiles to glutaconic esters has been employed to set key stereocenters in the asymmetric synthesis of bioactive molecules.

Experimental Protocols

To provide a practical resource for the laboratory chemist, detailed experimental procedures for key transformations involving glutaconic esters are provided below.

Representative Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone

Objective: To synthesize a 1,5-dicarbonyl compound via a Michael addition reaction.

Materials:

-

trans-Chalcone

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-chalcone (1.0 eq) in absolute ethanol.

-

Add diethyl malonate (1.2 eq) to the solution.

-

Slowly add a catalytic amount of sodium ethoxide to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Workflow for Michael Addition.

Future Outlook

The field of glutaconic ester chemistry continues to evolve, with ongoing research focused on the development of new catalytic systems for their asymmetric synthesis and functionalization. The unique reactivity of these compounds ensures their continued importance in the discovery and development of new pharmaceuticals and functional materials. As the demand for more efficient and sustainable synthetic methods grows, the rich history and versatile nature of glutaconic esters will undoubtedly inspire future innovations in chemical synthesis.

A Comprehensive Technical Guide to the Theoretical Conformational Analysis of Diethyl Glutaconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical approaches used to elucidate the conformational landscape of diethyl glutaconate. While specific experimental and extensive computational studies on this compound are not widely published, this document extrapolates from well-established principles of conformational analysis of α,β-unsaturated esters and related diesters to provide a robust framework for its study. This guide is intended to inform researchers and professionals in drug development and materials science about the likely conformational preferences, rotational energy barriers, and the computational methodologies required for a thorough analysis.

Introduction

This compound (C₉H₁₄O₄) is a diester of glutaconic acid, an unsaturated dicarboxylic acid.[1][2] Its molecular structure features a central carbon-carbon double bond and two flexible ethyl ester groups, giving rise to a complex conformational space. Understanding the preferred three-dimensional arrangements of this molecule is crucial for predicting its physicochemical properties, reactivity, and potential interactions in biological systems or material matrices.

The conformation of this compound is primarily determined by the rotation around several key single bonds. Of particular importance are the rotations around the C-O bonds of the ester groups and the C-C single bonds adjacent to the central double bond. The interplay of steric hindrance and electronic effects, such as hyperconjugation, dictates the relative stability of the various conformers.

Conformational Isomers of this compound

The conformational landscape of this compound is defined by the torsional (dihedral) angles around the single bonds. The most significant of these are the rotations that define the orientation of the two ethyl ester groups relative to the central C=C bond. For each ester group, the orientation is typically described as s-cis (Z) or s-trans (E) with respect to the C-O single bond.[3][4]

Generally, for α,β-unsaturated esters, the s-trans conformation is significantly more stable than the s-cis conformation due to reduced steric repulsion between the carbonyl oxygen and the substituents on the double bond.[5] In the case of this compound, this suggests that both ester groups are likely to adopt an s-trans or a similar low-energy conformation.

The key dihedral angles that determine the overall shape of this compound are:

-

τ₁ (O=C-C=C): Defines the orientation of the first ester group relative to the double bond.

-

τ₂ (C=C-C-C=O): Defines the orientation of the second ester group.

-

τ₃ (C-O-C-C): The dihedral angles within the ethyl groups.

Theoretical Calculations and Data Presentation

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for exploring the conformational space of molecules like this compound.[6][7] These calculations can predict the geometries of stable conformers, their relative energies, and the energy barriers for interconversion.

Below are tables summarizing the expected quantitative data from a typical DFT study on this compound, based on known values for similar α,β-unsaturated esters.

Table 1: Predicted Geometries of the Most Stable Conformers of this compound

| Conformer | τ₁ (O=C-C=C) | τ₂ (C=C-C-C=O) | Key Distances (Å) |

| trans, trans | ~180° | ~180° | O₁...O₂: ~5.5 |

| trans, gauche | ~180° | ~60° | O₁...O₂: ~4.2 |